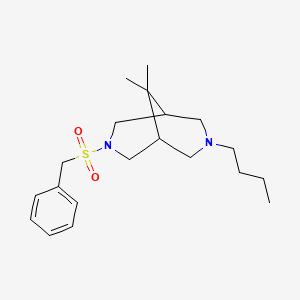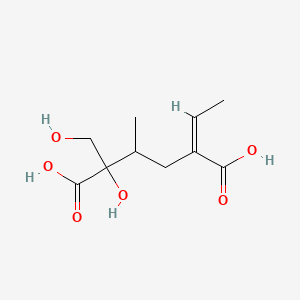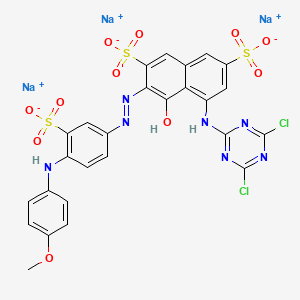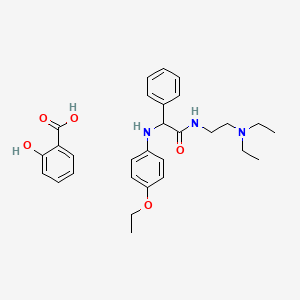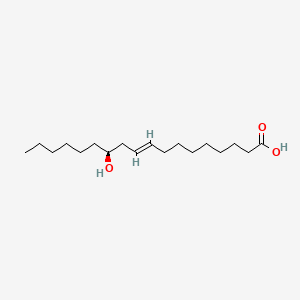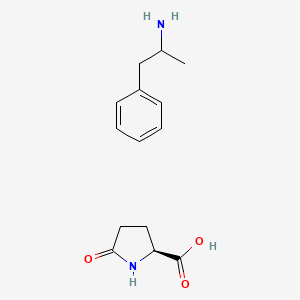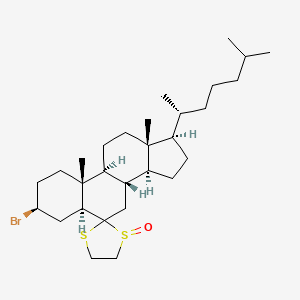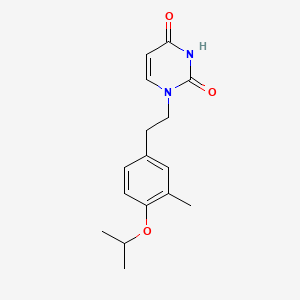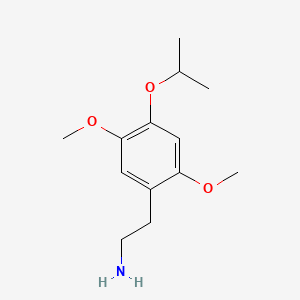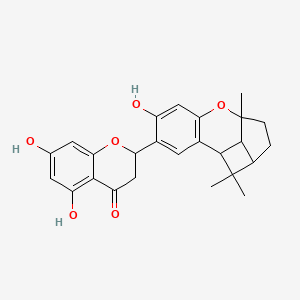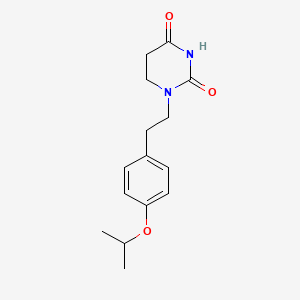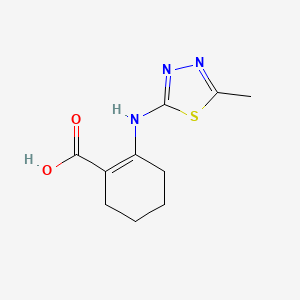
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a thiadiazole moiety
Vorbereitungsmethoden
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. The starting materials include cyclohexene and 5-methyl-1,3,4-thiadiazole. The synthetic route may involve the following steps:
Formation of the cyclohexene ring: Cyclohexene can be synthesized through the hydrogenation of benzene.
Introduction of the carboxylic acid group: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or ozone.
Attachment of the thiadiazole moiety: This step involves the reaction of the cyclohexene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, ethanol
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- include:
Cyclohexanecarboxylic acid: Lacks the thiadiazole moiety, making it less versatile in terms of biological activity.
1-Methyl-1-cyclohexanecarboxylic acid: Contains a methyl group instead of the thiadiazole moiety, altering its chemical and biological properties.
3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of the carboxylic acid group, leading to different reactivity and applications.
The uniqueness of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- lies in its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
160893-95-8 |
|---|---|
Molekularformel |
C10H13N3O2S |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2S/c1-6-12-13-10(16-6)11-8-5-3-2-4-7(8)9(14)15/h2-5H2,1H3,(H,11,13)(H,14,15) |
InChI-Schlüssel |
PNBIMFZPQSYRHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC2=C(CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


